Cyanine5.5 tetrazine

Description

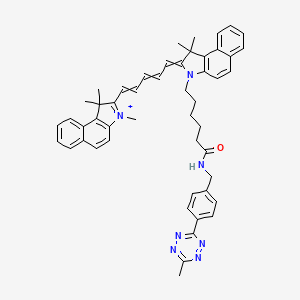

Structure

2D Structure

Properties

Molecular Formula |

C50H52N7O+ |

|---|---|

Molecular Weight |

767.0 g/mol |

IUPAC Name |

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide |

InChI |

InChI=1S/C50H51N7O/c1-34-52-54-48(55-53-34)38-26-24-35(25-27-38)33-51-45(58)23-11-8-16-32-57-42-31-29-37-18-13-15-20-40(37)47(42)50(4,5)44(57)22-10-7-9-21-43-49(2,3)46-39-19-14-12-17-36(39)28-30-41(46)56(43)6/h7,9-10,12-15,17-22,24-31H,8,11,16,23,32-33H2,1-6H3/p+1 |

InChI Key |

WNOURMMJXOBPLR-UHFFFAOYSA-O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyanine5.5 tetrazine |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and purification of Cyanine5.5 tetrazine

An In-depth Technical Guide to the Synthesis and Purification of Cyanine5.5 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to reactive chemical handles is a cornerstone of modern biomedical research, enabling the precise visualization of biological processes. Cyanine5.5 (Cy5.5), a far-red emitting fluorophore, is particularly valuable for in vivo imaging due to its favorable tissue penetration and low autofluorescence. Tetrazines are a class of bioorthogonal reactants that participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest and most specific click chemistry reactions currently known.[1][2] The resulting Cy5.5-tetrazine conjugate is a powerful tool for labeling biomolecules modified with a strained alkene, such as trans-cyclooctene (B1233481) (TCO), facilitating applications in targeted drug delivery, molecular imaging, and diagnostics.[1][]

This guide provides a comprehensive overview of the synthetic and purification strategies for producing high-purity Cy5.5-tetrazine, intended for researchers in chemistry, biology, and drug development.

Synthetic Strategy Overview

The synthesis of Cy5.5-tetrazine is typically achieved through a modular, two-stage process. This approach ensures that the sensitive cyanine (B1664457) dye is not subjected to the harsh conditions often required for the initial formation of the tetrazine ring.[4]

-

Stage 1: Synthesis of an Amine-Functionalized Tetrazine. A suitable tetrazine core bearing a reactive handle, most commonly a primary amine, is synthesized. A widely used precursor is (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine. The synthesis of the tetrazine ring itself can be accomplished via several methods, including the classic Pinner synthesis or more modern metal-catalyzed approaches that offer improved yields for certain substrates.

-

Stage 2: Amide Coupling to Cy5.5 NHS Ester. The amine-functionalized tetrazine is then covalently linked to a commercially available, amine-reactive derivative of the Cy5.5 dye, typically Cyanine5.5 N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond.

The overall workflow is depicted below.

Experimental Protocols

Stage 1: Synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine

This protocol is adapted from established methods for synthesizing asymmetric tetrazines.

Materials:

-

Acetamidine (B91507) hydrochloride

-

Anhydrous hydrazine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Nitrogen (N₂) gas

-

Anhydrous solvents (e.g., Methanol)

Procedure:

-

Combine 4-(aminomethyl)benzonitrile (2 mmol) and acetamidine hydrochloride (10 mmol) in a round-bottom flask under a nitrogen atmosphere.

-

Slowly add anhydrous hydrazine (2 mL) to the solid mixture with stirring. Caution: This reaction is exothermic and generates ammonia (B1221849) gas; perform in a well-ventilated fume hood.

-

Allow the reaction to stir at 80°C for 30 minutes.

-

Cool the reaction mixture to room temperature. The mixture contains the dihydrotetrazine intermediate.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the crude dihydrotetrazine mixture to the sodium nitrite solution, followed by the dropwise addition of 2% aqueous HCl to facilitate oxidation. The solution should turn a characteristic pink or purple color, indicating tetrazine formation.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane (B109758) (DCM).

-

Combine the organic fractions, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate in vacuo to yield the crude amine-functionalized tetrazine.

-

The crude product should be purified by column chromatography or preparative HPLC before proceeding. Yields for this type of synthesis typically range from 15-25%.

Stage 2: Conjugation of Cy5.5 NHS Ester to Tetrazine-Amine

Materials:

-

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine (Tetrazine-Amine)

-

Cyanine5.5 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Diisopropylethylamine (DIPEA) or a similar non-nucleophilic base

-

Reversed-phase HPLC system for purification

Procedure:

-

Dissolve Cy5.5 NHS ester (1 molar equivalent) in anhydrous DMF or DMSO.

-

In a separate vial, dissolve the purified Tetrazine-Amine (1.5-2 molar equivalents) in anhydrous DMF or DMSO. Add DIPEA (3-4 molar equivalents) to act as a base.

-

Add the Cy5.5 NHS ester solution dropwise to the stirring Tetrazine-Amine solution.

-

Protect the reaction from light by wrapping the vial in aluminum foil and allow it to stir at room temperature for 4-6 hours or overnight.

-

The reaction progress can be monitored by analytical HPLC or LC-MS.

-

Upon completion, the crude product is ready for purification.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification is critical to remove unreacted starting materials and byproducts. Reversed-phase HPLC (RP-HPLC) is the method of choice.

Procedure:

-

Dilute the crude reaction mixture with the initial mobile phase buffer (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA).

-

Inject the diluted sample onto a preparative C18 RP-HPLC column.

-

Elute the product using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might run from 5% to 95% acetonitrile over 30-40 minutes.

-

Monitor the elution at two wavelengths: ~280 nm (for general aromatics) and ~675 nm (the absorbance maximum of Cy5.5).

-

The Cy5.5-tetrazine conjugate will be a colored fraction that is typically more retained (elutes later) than the unconjugated Cy5.5 dye.

-

Collect the fractions corresponding to the main product peak.

-

Confirm the identity and purity of the collected fractions using LC-MS.

-

Lyophilize the pure fractions to obtain the final product as a dark blue solid.

Data Presentation and Characterization

The final product should be characterized to confirm its identity and purity.

Table 1: Typical Physicochemical Properties of Cy5.5-Tetrazine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~911.96 g/mol | |

| Molecular Formula | C₅₀H₅₂N₇F₆OP | |

| Excitation Max (Abs) | ~675-684 nm | |

| Emission Max (Em) | ~694-710 nm | |

| Extinction Coefficient | ~209,000 M⁻¹cm⁻¹ |

| Purity (by HPLC) | >95% | |

Table 2: Representative HPLC Purification Parameters

| Parameter | Specification |

|---|---|

| Column | Preparative Reversed-Phase C18 (e.g., 19 x 100 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 10-15 mL/min |

| Detection | 675 nm (Cy5.5) and 520 nm (Tetrazine) |

Application: Bioorthogonal Labeling Workflow

The primary application of Cy5.5-tetrazine is in the iEDDA reaction with a TCO-modified biomolecule (e.g., an antibody or protein). This reaction is extremely fast and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native processes.

The workflow for labeling a TCO-modified antibody for targeted cell imaging is outlined below.

References

An In-depth Technical Guide to the Spectral Properties of Cyanine5.5 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of Cyanine5.5 tetrazine, a far-red fluorescent probe integral to advanced biological imaging and diagnostic applications. Detailed experimental protocols for the characterization of its spectral characteristics are presented, alongside a visual representation of a key experimental workflow.

Core Spectral and Photophysical Properties

Cyanine5.5 (Cy5.5) tetrazine is a derivative of the Cy5.5 dye, functionalized with a tetrazine moiety. This modification allows for its participation in bioorthogonal inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions, enabling the specific labeling of biomolecules.[1][2] Its fluorescence in the far-red to near-infrared (NIR) region is particularly advantageous for in vivo imaging due to reduced background autofluorescence from biological tissues.[1][3]

The following table summarizes the key quantitative spectral and photophysical parameters of this compound, compiled from various sources. These values can vary slightly depending on the solvent and conjugation state.

| Property | Value | Reference |

| Excitation Maximum (λex) | 673 - 684 nm | [4] |

| Emission Maximum (λem) | 691 - 710 nm | |

| Molar Extinction Coefficient (ε) | 198,000 - 211,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.20 - 0.27 |

Experimental Protocols

The accurate determination of the spectral properties of this compound is crucial for its effective application. The following protocols outline the standard methodologies for these measurements.

Determination of Excitation and Emission Spectra

This protocol describes the procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Instrumentation:

-

Spectrofluorometer equipped with an excitation and an emission monochromator.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO)). The concentration should be adjusted to ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the known absorption maximum of this compound (approximately 675 nm).

-

Scan the emission monochromator across a wavelength range that encompasses the expected emission, typically from 680 nm to 800 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator across a wavelength range that encompasses the expected absorption, typically from 600 nm to 700 nm.

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength and is determined using a spectrophotometer according to the Beer-Lambert law.

Instrumentation:

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound of known concentrations in a suitable solvent.

-

Absorbance Measurement: Measure the absorbance of each solution at the absorption maximum (λmax), which is typically the same as the excitation maximum (λex).

-

Calculation:

-

Plot a graph of absorbance versus concentration.

-

The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Instrumentation:

-

Spectrofluorometer.

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. A suitable standard for this spectral region could be another cyanine (B1664457) dye with a well-characterized quantum yield.

-

Absorbance Measurement: Prepare dilute solutions of both the this compound sample and the standard, ensuring the absorbance of each at its respective excitation wavelength is below 0.1. Measure the absorbance of each solution at the excitation wavelength to be used for fluorescence measurements.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of both the sample and the standard, using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curves for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the bioorthogonal labeling of a target molecule with this compound via an inverse electron-demand Diels-Alder (IEDDA) reaction.

Caption: Workflow for bioorthogonal labeling using this compound.

This diagram outlines the key stages, from the preparation of the target molecule and the fluorescent probe to the IEDDA reaction and subsequent analysis of the labeled product. This workflow is central to the application of this compound in targeted imaging and drug delivery research.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with Cyanine5.5 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in bioconjugation, offering exceptionally fast kinetics and high specificity in complex biological environments. This guide provides a comprehensive technical overview of the IEDDA reaction utilizing a Cyanine5.5 (Cy5.5) tetrazine conjugate. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively employ this bioorthogonal chemistry in their work. This document details the core principles of the reaction, presents key quantitative data for Cy5.5-tetrazine, provides detailed experimental protocols for its application in protein labeling and live-cell imaging, and visualizes critical workflows and pathways.

Core Principles of the IEDDA Reaction with Cyanine5.5 Tetrazine

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile, typically a strained alkene such as a trans-cyclooctene (B1233481) (TCO).[1] Unlike the conventional Diels-Alder reaction, the IEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

The reaction with a tetrazine derivative proceeds through a rapid cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) product.[2][3] This irreversible loss of N₂ drives the reaction to completion.

When Cyanine5.5, a near-infrared fluorescent dye, is conjugated to the tetrazine, the resulting probe can be used to fluorescently label biomolecules that have been pre-functionalized with a suitable dienophile. The reaction is highly bioorthogonal, meaning it proceeds with high efficiency and specificity within a biological system without interfering with native biochemical processes.[4]

Quantitative Data

The following tables summarize key quantitative data for Cyanine5.5 and the IEDDA reaction. This information is critical for designing and optimizing experiments.

Table 1: Photophysical Properties of Cyanine5.5

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (λ_max, ex) | ~675 nm | |

| Maximum Emission Wavelength (λ_max, em) | ~694 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.28 | |

| Stability | pH-insensitive from pH 4 to 10 |

Table 2: Kinetic and Stability Data for the IEDDA Reaction

| Parameter | Value | Notes |

| Second-Order Rate Constant (k₂) | Up to 100,000 M⁻¹s⁻¹ | This is a general value for fast tetrazine-TCO ligations. The specific rate can be influenced by the substituents on both the tetrazine and the dienophile. |

| Reaction Conditions | Room temperature, neutral pH, aqueous media | The reaction is highly efficient under physiological conditions. |

| Stability of Cy5.5-Tetrazine | Good thermal stability; susceptible to photobleaching upon prolonged light exposure. Store at -20°C in the dark and desiccated. | |

| Stability of Dihydropyridazine Product | Stable covalent bond | The final conjugate is highly stable, allowing for long-term tracking and imaging. |

Experimental Protocols

The following are detailed protocols for key applications of the Cyanine5.5-tetrazine IEDDA reaction.

Protocol for Antibody Conjugation with this compound

This protocol describes the labeling of an antibody that has been pre-modified to contain a trans-cyclooctene (TCO) group.

Materials:

-

TCO-modified antibody (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., PD-10)

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM.

-

Prepare Antibody Solution: Adjust the concentration of the TCO-modified antibody to 1-5 mg/mL in PBS.

-

Reaction Setup: Add a 3-5 molar excess of the this compound stock solution to the antibody solution. Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).

Protocol for Live-Cell Imaging using a Pre-targeting Strategy

This protocol outlines the labeling of live cells expressing a TCO-modified cell-surface protein for fluorescence microscopy.

Materials:

-

Cells expressing a TCO-modified surface protein (e.g., HER2)

-

This compound

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Fluorescence microscope with appropriate filter sets for Cy5.5

Procedure:

-

Cell Culture: Culture the cells expressing the TCO-modified protein on a suitable imaging dish (e.g., glass-bottom dish).

-

Prepare Staining Solution: Prepare a 1-5 µM working solution of this compound in pre-warmed live-cell imaging medium from a 1 mM DMSO stock solution.

-

Cell Labeling:

-

Wash the cells once with pre-warmed imaging medium.

-

Add the this compound staining solution to the cells.

-

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

-

Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound this compound.

-

Imaging: Immediately image the cells using a fluorescence microscope. For live-cell dynamics, time-lapse imaging can be performed.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the IEDDA reaction with this compound.

References

- 1. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cy5.5 tetrazine | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Water-Soluble Sulfo-Cyanine5.5 Tetrazine

This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of water-soluble sulfo-Cyanine5.5 tetrazine, a key reagent in bioorthogonal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the essential characteristics of this far-red fluorophore for its effective implementation in advanced biological research.

Core Properties of Sulfo-Cyanine5.5 Tetrazine

Water-soluble sulfo-Cyanine5.5 tetrazine is a hydrophilic, far-red fluorescent dye engineered for bioorthogonal labeling via the inverse-electron-demand Diels-Alder (IEDDA) reaction. The presence of multiple sulfonate groups imparts excellent water solubility, minimizing the need for organic co-solvents in biological applications and reducing non-specific binding.

Physicochemical and Spectroscopic Properties

The key physicochemical and spectroscopic properties of sulfo-Cyanine5.5 tetrazine and the closely related sulfo-Cyanine5 tetrazine are summarized in the tables below for comparative analysis.

Table 1: Physicochemical Properties

| Property | Value | References |

| Appearance | Dark blue solid | [1][2] |

| Molecular Weight | ~864.09 g/mol (as potassium salt) | [1] |

| Solubility | Good in water, DMSO, DMF | [1] |

| Storage Conditions | Store at -20°C in the dark, desiccated. Stable for up to 3 weeks at room temperature for transportation. | [3] |

Table 2: Spectroscopic Properties of Sulfo-Cyanine Dyes

| Parameter | Sulfo-Cyanine5.5 Tetrazine | Sulfo-Cyanine5 Tetrazine | References |

| Excitation Maximum (λabs) | ~675 - 678 nm | ~646 - 649 nm | |

| Emission Maximum (λem) | ~694 - 706 nm | ~662 - 670 nm | |

| Molar Extinction Coefficient (ε) | ~211,000 - 250,000 M-1cm-1 | ~250,000 - 271,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φ) | ~0.18 - 0.21 | ~0.28 | |

| Stokes Shift | ~19 nm | ~16 nm |

Stability

Sulfo-cyanine dyes are known for their high photostability and chemical stability. The fluorescence of sulfo-Cyanine5 is largely independent of pH in the biologically relevant range of 4 to 10. The additional fused aromatic ring in the Cy5.5 core structure is believed to enhance photostability compared to Cy5 dyes. For optimal long-term storage, the compound should be kept at -20°C, protected from light, and in a desiccated environment.

Bioorthogonal Reaction Kinetics

Sulfo-Cyanine5.5 tetrazine participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained dienophiles, most commonly trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and efficient, proceeding rapidly at physiological temperature and pH without the need for a catalyst. The reaction kinetics are among the fastest of all bioorthogonal reactions, with second-order rate constants reported to be as high as 106 M-1s-1 for some tetrazine-TCO pairs. This rapid reaction rate allows for efficient labeling at low concentrations, which is crucial for in vivo applications.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, protein labeling, and in vivo imaging using sulfo-Cyanine5.5 tetrazine.

Synthesis and Purification of Sulfo-Cyanine5.5 Tetrazine

A general synthetic route for tetrazine-functionalized dyes involves the conjugation of a tetrazine moiety bearing a reactive group to the corresponding cyanine (B1664457) dye. While a specific protocol for sulfo-Cyanine5.5 tetrazine is not publicly detailed, a general approach is as follows:

-

Synthesis of the Tetrazine Moiety: A conjugatable tetrazine, for example, one with an amine-reactive N-hydroxysuccinimidyl (NHS) ester or a thiol-reactive maleimide, is synthesized. A common precursor is 3-(p-aminophenyl)-1,2,4,5-tetrazine.

-

Activation of the Cyanine Dye: A sulfo-Cyanine5.5 dye with a carboxylic acid functional group is activated to an NHS ester using reagents like N,N'-disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as EDC.

-

Conjugation: The activated sulfo-Cyanine5.5 NHS ester is then reacted with the amine-functionalized tetrazine in an appropriate aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC) to separate the desired conjugate from unreacted starting materials and side products. The purified product is then lyophilized to yield a stable powder.

Protocol for Labeling a TCO-Modified Antibody

This protocol describes a two-step process for labeling an antibody with sulfo-Cyanine5.5 tetrazine. First, the antibody is modified with a TCO group, and then the TCO-modified antibody is reacted with the tetrazine-functionalized dye.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Anhydrous DMSO

-

Sulfo-Cyanine5.5 tetrazine

-

Desalting column (e.g., PD-10)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

TCO-Modification of the Antibody:

-

Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove the excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer back to PBS, pH 7.4.

-

-

Labeling with Sulfo-Cyanine5.5 Tetrazine:

-

Prepare a 1-10 mM stock solution of sulfo-Cyanine5.5 tetrazine in water or DMSO.

-

Add a 1.5- to 5-fold molar excess of the sulfo-Cyanine5.5 tetrazine solution to the TCO-modified antibody.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

The labeled antibody can be purified from excess dye using a desalting column if necessary, though the high reactivity often leads to near-quantitative labeling.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for the protein) and at the absorbance maximum of the dye (~675 nm).

-

Protocol for Pre-targeted In Vivo Imaging

This protocol outlines a general workflow for pre-targeted in vivo imaging in a tumor-bearing mouse model.

Materials:

-

TCO-modified antibody (from the protocol above)

-

Sulfo-Cyanine5.5 tetrazine

-

Sterile PBS

-

Tumor-bearing animal model (e.g., subcutaneous xenograft)

-

In vivo fluorescence imaging system

Procedure:

-

Administration of TCO-Antibody:

-

Administer the TCO-modified antibody to the animal model via intravenous injection. The typical dose is in the range of 1-10 mg/kg.

-

Allow the antibody to circulate and accumulate at the target site (e.g., tumor) for 24-72 hours. This period also allows for the clearance of unbound antibody from the bloodstream, reducing background signal.

-

-

Administration of Sulfo-Cyanine5.5 Tetrazine:

-

Dissolve the sulfo-Cyanine5.5 tetrazine in sterile PBS to the desired concentration.

-

Administer the dye solution via intravenous injection. The optimal dose should be determined empirically.

-

-

In Vivo Imaging:

-

At various time points post-injection of the tetrazine dye (e.g., 1, 4, 8, 24 hours), anesthetize the animal and perform whole-body fluorescence imaging using an appropriate in vivo imaging system with excitation and emission filters for Cy5.5.

-

Acquire images and quantify the fluorescence intensity in the region of interest (e.g., tumor) and in non-target tissues to determine the target-to-background ratio.

-

Visualizations

The following diagrams illustrate key concepts related to the application of sulfo-Cyanine5.5 tetrazine.

References

Methodological & Application

Application Notes and Protocols: Cyanine5.5 Tetrazine for Protein Conjugation in Living Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of proteins in their native cellular environment is a cornerstone of modern biological research and therapeutic development. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field.[1][2] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[3][4][5] This reaction is exceptionally fast and highly specific, making it ideal for live-cell applications.

These application notes provide a detailed overview and experimental protocols for utilizing Cyanine5.5 (Cy5.5) tetrazine, a near-infrared fluorescent probe, for the targeted conjugation of proteins in living cells. The combination of Cy5.5's favorable photophysical properties and the tetrazine-TCO ligation's efficiency enables highly sensitive and specific visualization of proteins in real-time.

Principle of the Technology

The core of this protein labeling strategy is the iEDDA reaction. The process typically involves two key steps:

-

Genetic Encapsulation of a Bioorthogonal Handle: The target protein is first genetically engineered to incorporate a non-canonical amino acid (ncAA) containing a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This is achieved through the expansion of the genetic code, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the TCO-containing amino acid at a specific site in the protein in response to a stop codon (e.g., the amber codon, TAG).

-

Bioorthogonal Ligation: The Cy5.5-tetrazine probe is then introduced to the living cells. The tetrazine moiety of the probe rapidly and specifically reacts with the TCO group on the target protein, forming a stable covalent bond and effectively labeling the protein with the Cy5.5 fluorophore. This reaction is irreversible and proceeds efficiently at physiological temperatures and pH without the need for a catalyst.

Key Advantages of Cyanine5.5 Tetrazine Labeling

-

High Specificity: The tetrazine-TCO reaction is highly selective and does not cross-react with other functional groups found in biological systems.

-

Rapid Kinetics: The reaction boasts exceptionally fast second-order rate constants, allowing for efficient labeling at low concentrations of the probe.

-

Biocompatibility: The reaction occurs under physiological conditions without the need for toxic catalysts like copper.

-

Fluorogenic Potential: Some tetrazine-dye conjugates exhibit fluorogenicity, meaning their fluorescence intensity increases significantly upon reaction with TCO, leading to a higher signal-to-noise ratio.

-

Near-Infrared Emission: Cy5.5 is a near-infrared dye, which minimizes background autofluorescence from cellular components, allowing for clearer imaging.

Quantitative Data Summary

For successful experimental design, understanding the key quantitative parameters is crucial. The following tables summarize important data gathered from various studies.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Tetrazine and trans-cyclooctene (general) | 1 - 1 x 10⁶ | |

| Tetrazine and trans-cyclooctenes (TCO) | up to 3.3 x 10⁶ | |

| Tetrazine and sTCO (cyclopropane-fused) | 72,500 ± 1660 |

Table 2: Typical Experimental Conditions for Live-Cell Labeling

| Parameter | Value | Reference |

| H-Tet-Cy5 Concentration | 10 nM - 5 µM (1.5 µM optimal for TNFR1) | |

| Incubation Time | 10 minutes | |

| Temperature | Room Temperature or 37°C | |

| pH | 6 - 9 |

Experimental Protocols

The following are generalized protocols for labeling proteins in living cells using Cy5.5 tetrazine. Optimization may be required for specific cell types and proteins of interest.

Protocol 1: Labeling of Extracellular Proteins

This protocol is suitable for labeling proteins with extracellular domains.

Materials:

-

Mammalian cells expressing the TCO-modified protein of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Confocal microscope

Procedure:

-

Cell Culture: Plate the cells expressing the TCO-modified protein on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum from the culture medium.

-

Labeling Solution Preparation: Prepare the labeling solution by diluting the Cy5.5 tetrazine stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration (e.g., 1.5 µM).

-

Incubation: Add the labeling solution to the cells and incubate for 10 minutes at 37°C in a cell culture incubator.

-

Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. The cells are now ready for live-cell imaging using a confocal microscope with appropriate laser excitation and emission filters for Cy5.5.

Protocol 2: Labeling of Intracellular Proteins

This protocol is designed for labeling proteins located within the cell. The cell permeability of the tetrazine-dye is a critical factor for successful intracellular labeling.

Materials:

-

Mammalian cells expressing the TCO-modified intracellular protein

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell-permeable this compound stock solution (e.g., 1 mM in DMSO)

-

Confocal microscope

Procedure:

-

Cell Culture: Culture the cells expressing the TCO-modified intracellular protein on an imaging-compatible dish.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Labeling Solution Preparation: Dilute the cell-permeable Cy5.5 tetrazine stock solution in pre-warmed, complete cell culture medium to the desired final concentration.

-

Incubation: Add the labeling solution to the cells and incubate for a specified period (e.g., 30-60 minutes) at 37°C. The optimal incubation time should be determined empirically.

-

Washing: Wash the cells three to five times with pre-warmed PBS to ensure the removal of all unbound probe from the cytoplasm.

-

Imaging: Add fresh cell culture medium and proceed with live-cell imaging.

Visualizations

Bioorthogonal Labeling Workflow

Caption: Experimental workflow for live-cell protein labeling.

Inverse Electron Demand Diels-Alder Reaction

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cy5.5 tetrazine | AAT Bioquest [aatbio.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

Application Notes and Protocols: A Comprehensive Guide to Cyanine5.5 Tetrazine Click Chemistry

Introduction

Click chemistry has revolutionized the field of bioconjugation, offering reactions that are rapid, selective, and high-yielding.[1][2] Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast kinetics and biocompatibility.[3][4] This reaction, often termed tetrazine ligation, is a cornerstone of bioorthogonal chemistry, enabling chemical reactions to proceed in living systems without interfering with native biochemical processes.[5]

This guide focuses on the application of Cyanine5.5 (Cy5.5) tetrazine, a powerful tool for researchers, scientists, and drug development professionals. Cy5.5 is a near-infrared (NIR) fluorescent dye, which is ideal for in vivo imaging due to deeper tissue penetration and lower background autofluorescence compared to visible light dyes. When combined with a tetrazine moiety, it becomes a highly specific probe for labeling and tracking biomolecules that have been pre-functionalized with a TCO group. The Cy5.5-tetrazine conjugate reacts with TCO-modified molecules to form a stable covalent bond without the need for a copper catalyst or elevated temperatures.

The applications of this technology are vast, ranging from pretargeted in vivo imaging and the development of antibody-drug conjugates (ADCs) to advanced fluorescence microscopy and targeted drug delivery.

Reaction Mechanism: The Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition

The utility of Cy5.5-tetrazine is centered on the IEDDA reaction, a bioorthogonal process with exceptional kinetics and selectivity. The reaction proceeds in two main steps:

-

Cycloaddition: The electron-deficient tetrazine ring on the Cy5.5 probe rapidly reacts with the strained, electron-rich double bond of a TCO-modified target molecule. This [4+2] cycloaddition forms an unstable dihydropyridazine (B8628806) intermediate.

-

Retro-Diels-Alder Elimination: The intermediate spontaneously undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂). This is the only side product of the reaction. The result is a stable, fluorescently labeled pyridazine (B1198779) product, covalently linking the Cy5.5 dye to the target biomolecule.

This reaction is highly efficient and can be performed under mild, aqueous conditions (room temperature, neutral pH), making it ideal for use with sensitive biological samples.

Quantitative Data Summary

The performance of Cy5.5-tetrazine is defined by its photophysical properties and reaction kinetics.

Table 1: Properties of Cyanine5.5-Tetrazine

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (Ex) | ~675 nm | |

| Emission Maximum (Em) | ~693-700 nm | |

| Extinction Coefficient | >200,000 M⁻¹cm⁻¹ | |

| Quantum Yield | ~0.2 | N/A |

| Second-Order Rate Constant (k₂) | Up to 100,000 M⁻¹s⁻¹ | |

| Recommended pH Range | 4 - 10 |

| Solubility | Water, DMSO, DMF | |

Table 2: Example Stock Solution Preparation for Cy5.5-Tetrazine (MW ~1000 g/mol )

| Mass of Cy5.5-Tetrazine | Volume of DMSO to Add for 10 mM Stock |

|---|---|

| 0.1 mg | 10 µL |

| 0.5 mg | 50 µL |

| 1.0 mg | 100 µL |

Note: The exact molecular weight can vary by manufacturer. Always confirm with the product datasheet.

Experimental Protocols

This section provides a general workflow for labeling a biomolecule (e.g., an antibody) that has been modified with a trans-cyclooctene (TCO) group. This is a two-stage process: first, the modification of the antibody with TCO, and second, the click reaction with Cy5.5-tetrazine.

Protocol 1: Modification of an Antibody with TCO-NHS Ester

This protocol describes the initial step of modifying a protein or antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

-

TCO-NHS Ester (e.g., TCO-PEG4-NHS).

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

-

Desalting column (e.g., Sephadex G-25).

-

Reaction Buffer: 100 mM sodium bicarbonate or PBS, pH 8.0-8.5.

Procedure:

-

Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column. Adjust the final concentration to 1-10 mg/mL.

-

TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

-

Purification: Remove the unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4). Collect the fractions containing the TCO-conjugated antibody. The TCO-modified antibody is now ready for the click reaction or can be stored as recommended by the manufacturer.

Protocol 2: Labeling of TCO-Modified Antibody with Cy5.5-Tetrazine

Materials:

-

TCO-modified antibody (from Protocol 1).

-

Cy5.5-tetrazine.

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Desalting column (e.g., Sephadex G-25).

-

PBS, pH 7.4.

Procedure:

-

Cy5.5-Tetrazine Preparation: Prepare a 1-5 mM stock solution of Cy5.5-tetrazine in anhydrous DMSO.

-

Click Reaction: Add a 1.5- to 3-fold molar excess of the Cy5.5-tetrazine solution to the TCO-modified antibody.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.

-

Purification: Purify the Cy5.5-labeled antibody conjugate using a desalting column to remove any unreacted Cy5.5-tetrazine.

-

Characterization (Degree of Labeling - DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).

-

Calculate the DOL using the following formula: DOL = (A_max of dye × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye)

-

Where: A_max is the absorbance at ~675 nm, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).*

-

-

-

Storage: Store the final conjugate in a suitable buffer (e.g., PBS with a stabilizer like BSA) at 4°C, protected from light.

Application in Pretargeted In Vivo Imaging

A significant application in drug development and diagnostics is pretargeted imaging. This two-step approach decouples the targeting of a biomolecule from the delivery of the imaging agent, improving the target-to-background signal ratio.

-

Step 1 (Pretargeting): A TCO-modified antibody is administered. This antibody is chosen for its high specificity to a target, such as a tumor-specific antigen. The antibody is allowed to circulate and accumulate at the target site over a period (e.g., 24-72 hours), while the unbound antibody clears from the bloodstream.

-

Step 2 (Imaging): The much smaller, fast-clearing Cy5.5-tetrazine molecule is administered. It rapidly circulates throughout the body and undergoes the IEDDA click reaction specifically with the TCO groups on the antibodies that have accumulated at the target site. Unreacted Cy5.5-tetrazine is quickly cleared from the body, leading to a high-contrast image of the target.

References

- 1. csmres.co.uk [csmres.co.uk]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Pretargeted Imaging of Cancer Cells using Cyanine5.5 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretargeted imaging is a multi-step strategy designed to enhance the contrast and specificity of molecular imaging in oncology. This approach separates the targeting of a cancer cell biomarker by a modified antibody from the delivery of the imaging agent. By allowing the antibody to first accumulate at the tumor site and clear from circulation, a subsequently administered small, fast-clearing imaging probe can rapidly bind to the antibody at the tumor, leading to high-contrast images with reduced background signal.

This document outlines the use of Cyanine5.5 (Cy5.5) tetrazine, a near-infrared fluorescent probe, in a pretargeting system based on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) click chemistry reaction. In this system, a tumor-targeting antibody is first conjugated with a trans-cyclooctene (B1233481) (TCO) moiety. Following administration and localization of the TCO-antibody, the Cy5.5-tetrazine is introduced, which rapidly and specifically reacts with the TCO at the tumor site, enabling fluorescent visualization of the cancer cells. This method is particularly valuable for both in vitro and in vivo applications, offering a versatile tool for cancer research and the development of targeted therapies.

Principle of the Method

The core of this pretargeted imaging strategy is the IEDDA reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO). This bioorthogonal reaction is exceptionally fast and proceeds efficiently under physiological conditions without interfering with biological processes.[1][2] The workflow consists of two main steps:

-

Pretargeting Step: A monoclonal antibody (mAb) specific to a tumor-associated antigen is conjugated with a TCO derivative (mAb-TCO). This conjugate is administered and allowed to accumulate at the tumor site while unbound conjugate clears from the bloodstream.

-

Imaging Step: A small molecule imaging agent, Cyanine5.5-tetrazine, is administered. It rapidly circulates throughout the body, and upon encountering the mAb-TCO at the tumor, it undergoes a click reaction, covalently attaching the Cy5.5 fluorophore to the antibody. The unreacted Cy5.5-tetrazine is quickly cleared from the body, resulting in a high signal-to-background ratio at the tumor.

Data Presentation

The following tables summarize key quantitative parameters derived from representative studies on pretargeted imaging. Note that while the focus of this document is Cy5.5-tetrazine, some data may be from studies using other fluorophores or radiolabels, as indicated, to provide a broader context for the performance of tetrazine-TCO pretargeting systems.

Table 1: TCO-Antibody Conjugation Parameters

| Parameter | Value/Range | Antibody Example | Reference |

| Molar Excess of TCO-NHS Ester | 10x - 100x | Anti-HER2 mAb | [3] |

| TCOs per Antibody | 3.5 - 27 | CC49, U36 | [1][4] |

| Reaction Time | 1 - 3 hours | Anti-HER2, CC49 | |

| Purification Method | Spin Desalting Columns (e.g., Zeba) | Various |

Table 2: In Vitro Pretargeted Imaging Parameters

| Parameter | Condition | Cell Line Example | Reference |

| mAb-TCO Incubation Time | 30 - 60 minutes | SKBR3 (HER2+) | |

| mAb-TCO Concentration | 10 - 20 µg/mL | SKBR3 | |

| Tetrazine-Fluorophore Incubation Time | 15 - 30 minutes | A431 (EGFR+) | |

| Tetrazine-Fluorophore Concentration | 10 - 50 µM | A431 |

Table 3: In Vivo Pretargeted Imaging Parameters and Outcomes

| Parameter | Value/Range | Animal Model | Notes | Reference |

| mAb-TCO Dose | 50 - 100 µg | Nude mice with LS174T xenografts | Dose depends on antibody and target | |

| Time Interval (mAb-TCO to Tz-Probe) | 24 - 72 hours | Nude mice with xenografts | Allows for clearance of unbound mAb | |

| Cy5.5-Tetrazine Dose | 1-10 mg/kg (typical range for similar dyes) | Mouse models | Optimal dose requires empirical determination | |

| Imaging Time Points (post Tz-Probe) | 1, 4, 12, 24 hours | Nude mice with SW1222 xenografts | Allows for clearance of unbound probe | |

| Tumor-to-Muscle Ratio | ~4:1 | LS174T xenografts | Using a BODIPY-tetrazine probe | |

| Tumor Signal Increase (Pretargeted vs. Control) | Significantly increased | LS174T xenografts | Demonstrates specificity of the click reaction |

Experimental Protocols

Protocol 1: Conjugation of Antibody with TCO-NHS Ester

This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a monoclonal antibody via N-hydroxysuccinimide (NHS) ester chemistry, targeting primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester (e.g., NHS-PEG4-TCO)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M Sodium bicarbonate, pH 8.4

-

Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Protein concentration measurement tool (e.g., NanoDrop spectrophotometer)

Procedure:

-

Antibody Preparation: Adjust the concentration of the antibody to 1-5 mg/mL in PBS.

-

TCO-NHS Ester Solution: Prepare a stock solution of the TCO-NHS ester in anhydrous DMF or DMSO.

-

Reaction Setup:

-

Add the antibody solution to the reaction buffer (e.g., 9 parts antibody solution to 1 part 0.1 M sodium bicarbonate buffer).

-

Add the desired molar excess of the TCO-NHS ester solution to the antibody solution. A 10-100 fold molar excess is a common starting point. The final concentration of the organic solvent should be kept below 5% to avoid antibody denaturation.

-

-

Incubation: Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.

-

Purification:

-

Remove the unreacted TCO-NHS ester and byproducts by purifying the reaction mixture using a spin desalting column according to the manufacturer's instructions.

-

Elute the conjugated antibody in PBS.

-

-

Characterization:

-

Measure the protein concentration of the purified mAb-TCO conjugate using a spectrophotometer at 280 nm.

-

The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry or estimated by reacting the TCO groups with a fluorescently labeled tetrazine and measuring the absorbance of the fluorophore and the protein.

-

Protocol 2: In Vitro Pretargeted Imaging of Cancer Cells

This protocol details the procedure for labeling and imaging cancer cells in culture using the mAb-TCO and Cy5.5-tetrazine pretargeting system.

Materials:

-

Cancer cells expressing the target antigen, cultured on glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

mAb-TCO conjugate (from Protocol 1)

-

Cy5.5-tetrazine

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Nuclear counterstain (e.g., DAPI), optional

-

Fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation ~675 nm, Emission ~694 nm) and other stains.

Procedure:

-

Cell Seeding: Seed the cells on a suitable imaging plate or slide and allow them to adhere overnight in a cell culture incubator.

-

Pretargeting Step:

-

Wash the cells twice with PBS.

-

Dilute the mAb-TCO conjugate in complete cell culture medium to a final concentration of 10-20 µg/mL.

-

Incubate the cells with the mAb-TCO solution for 30-60 minutes at 37°C.

-

-

Washing: Wash the cells three times with PBS to remove unbound mAb-TCO.

-

Imaging Step:

-

Dilute the Cy5.5-tetrazine in complete cell culture medium to a final concentration of 10-50 µM.

-

Incubate the cells with the Cy5.5-tetrazine solution for 15-30 minutes at 37°C.

-

-

Final Wash and Imaging:

-

Wash the cells three times with PBS.

-

(Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

-

(Optional) Counterstain the nuclei with DAPI.

-

Add fresh PBS or imaging buffer to the cells and visualize them using a fluorescence microscope.

-

-

Controls: For specificity, include control groups such as cells incubated with Cy5.5-tetrazine only (no mAb-TCO pretargeting) or cells pretargeted with a non-specific TCO-conjugated antibody (e.g., isotype control).

Protocol 3: In Vivo Pretargeted Fluorescence Imaging

This protocol provides a general guideline for performing pretargeted near-infrared fluorescence imaging in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

-

mAb-TCO conjugate (from Protocol 1) in sterile PBS

-

Cy5.5-tetrazine in a sterile, injectable vehicle (e.g., PBS with a small amount of DMSO)

-

Anesthesia (e.g., isoflurane)

-

In vivo fluorescence imaging system with appropriate laser excitation and emission filters for Cy5.5.

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

-

Pretargeting Injection:

-

Administer the mAb-TCO conjugate (e.g., 50-100 µg in 100 µL sterile PBS) via intravenous (tail vein) injection.

-

-

Accumulation and Clearance Period: Allow the mAb-TCO to circulate, accumulate at the tumor, and clear from non-target tissues. This period is typically 24 to 72 hours.

-

Imaging Probe Injection:

-

Anesthetize the mouse again.

-

Administer the Cy5.5-tetrazine solution via intravenous injection. The optimal dose should be determined empirically.

-

-

In Vivo Imaging:

-

Acquire whole-body fluorescence images at various time points post-injection of the Cy5.5-tetrazine (e.g., 1, 4, 12, and 24 hours).

-

Position the mouse in the imaging system to obtain clear views of the tumor and other organs.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the region of interest (ROI) over the tumor and in background regions (e.g., contralateral flank or muscle tissue).

-

Calculate the tumor-to-background ratio at each time point to assess imaging contrast.

-

-

Ex Vivo Biodistribution (Optional):

-

At the final imaging time point, euthanize the mouse.

-

Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

-

Image the excised tissues using the fluorescence imaging system to confirm the in vivo findings and quantify the biodistribution of the fluorescent signal.

-

Visualizations

Pretargeted Imaging Workflow

References

Application Notes and Protocols for Live-Cell Imaging with Cyanine5.5 Tetrazine and TCO-Modified Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific labeling of proteins in live cells using the bioorthogonal reaction between Cyanine5.5 (Cy5.5) tetrazine and trans-cyclooctene (B1233481) (TCO)-modified proteins. This powerful technique, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers exceptional kinetics and selectivity, enabling precise visualization of proteins in their native cellular environment.[1][2]

The near-infrared (NIR) fluorescent dye Cy5.5 is particularly well-suited for live-cell and in vivo imaging due to its deep tissue penetration and minimal background autofluorescence.[3] The combination of TCO-tetrazine chemistry and Cy5.5 fluorophores provides a robust platform for a wide range of applications, including tracking protein dynamics, studying protein-protein interactions, and targeted drug delivery.[3][4]

Principle of the Method

The core of this technique is a two-step process:

-

Protein Modification: The protein of interest is first functionalized with a TCO group. This can be achieved through genetic code expansion to incorporate a TCO-bearing unnatural amino acid or by chemically modifying natural amino acid residues (e.g., lysines) with a TCO-NHS ester.

-

Bioorthogonal Ligation: The TCO-modified protein is then specifically labeled by introducing the Cy5.5-tetrazine conjugate. The tetrazine and TCO moieties rapidly and covalently react in a "click" reaction, attaching the Cy5.5 fluorophore to the target protein. This reaction is highly specific and biocompatible, proceeding efficiently under physiological conditions without the need for a catalyst.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the TCO-tetrazine ligation for effective experimental design.

Table 1: Reaction Kinetics and Reagent Concentrations

| Parameter | Value | Notes | Source |

| Second-Order Rate Constant (k₂) | Up to 100,000 M⁻¹s⁻¹ | Varies depending on the specific tetrazine and TCO derivatives used. This high rate allows for rapid labeling. | |

| Cy5.5-Tetrazine Staining Concentration (Live-Cell Imaging) | 1-5 µM | Optimal concentration should be determined empirically. A range of 100 nM to 10 µM can be tested. | |

| TCO-Antibody Concentration (Pre-targeting) | 10-100 nM | For labeling cell surface proteins using a pre-targeting approach. | |

| Ac4ManNAz Concentration (Metabolic Labeling) | 25-50 µM | For metabolic incorporation of azido (B1232118) sugars into cell surface glycans, which can then be modified with TCO. | |

| TCO-NHS Ester Molar Excess (Protein Modification) | 20-fold | Molar excess of TCO-NHS ester over the protein during chemical modification of lysine (B10760008) residues. |

Table 2: Incubation Times

| Step | Time | Temperature | Notes | Source |

| TCO-NHS Ester Labeling | 1 hour | Room Temperature | For chemical modification of proteins. | |

| Pre-targeting with TCO-Antibody | 30-60 minutes | 37°C | Allows for antibody binding to the cell surface target. | |

| Cy5.5-Tetrazine Labeling (Live Cells) | 15-60 minutes | 37°C | For labeling TCO-modified proteins in live cells. | |

| Metabolic Labeling with Ac4ManNAz | 2-3 days | 37°C | For incorporation of azido sugars into cell surface glycans. |

Experimental Protocols

Protocol 1: Chemical Modification of Proteins with TCO-NHS Ester

This protocol describes the functionalization of a protein with TCO groups by targeting primary amines, such as the side chain of lysine residues.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

-

TCO-PEGn-NHS ester.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (1 M Tris-HCl, pH 8.0).

-

Desalting spin column.

Procedure:

-

Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer using a desalting spin column.

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated with the desired storage buffer (e.g., PBS). The TCO-labeled protein is now ready for use or can be stored at 4°C.

Protocol 2: Live-Cell Imaging of TCO-Modified Proteins

This protocol outlines the labeling of live cells expressing a TCO-modified protein with Cy5.5-tetrazine.

Materials:

-

Cells expressing the TCO-modified protein of interest, seeded on imaging-compatible plates.

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Cy5.5-tetrazine stock solution (e.g., 1 mM in anhydrous DMSO).

-

Fluorescence microscope with appropriate filters for Cy5.5 (Excitation: ~650 nm, Emission: ~670 nm).

Procedure:

-

Cell Culture: Grow cells to the desired confluency (typically 60-80%) in a humidified incubator at 37°C with 5% CO₂.

-

Prepare Staining Solution: Warm the complete cell culture medium to 37°C. Dilute the Cy5.5-tetrazine stock solution in the pre-warmed medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

-

Cell Washing: Remove the existing medium from the cells and gently wash once with pre-warmed PBS.

-

Live-Cell Labeling: Add the medium containing Cy5.5-tetrazine to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Remove the labeling medium. Gently wash the cells two to three times with pre-warmed complete cell culture medium to remove any unbound probe.

-

Image Acquisition: Image the cells using a fluorescence microscope. Time-lapse imaging can be performed to monitor the dynamics of the labeled protein.

Visualizations

Experimental Workflows

Caption: General workflow for live-cell imaging.

Caption: Pre-targeting strategy for live-cell imaging.

Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Trafficking

Live-cell imaging with Cy5.5-tetrazine and TCO-modified proteins can be used to study the dynamic trafficking of cell surface receptors, such as EGFR. By labeling EGFR with this system, researchers can visualize its internalization and subsequent intracellular sorting following ligand binding.

Caption: EGFR trafficking pathway visualization.

Troubleshooting

| Issue | Possible Cause | Suggested Solution | Source |

| Weak or No Signal | Low expression of the TCO-modified protein. | Verify protein expression using an alternative method (e.g., Western blot). | |

| Inefficient labeling. | Increase the concentration of Cy5.5-tetrazine or the incubation time. Ensure the TCO moiety on the protein is accessible. | ||

| High Background | Non-specific binding of the probe. | Decrease the concentration of Cy5.5-tetrazine. Reduce the incubation time. Ensure adequate washing steps. | |

| Cell Toxicity | High concentration of the probe or DMSO. | Perform a dose-response curve to determine the optimal, non-toxic concentration of Cy5.5-tetrazine. Minimize the final DMSO concentration in the cell culture medium. | |

| Photobleaching | High excitation light intensity and/or long exposure time. | Reduce the excitation light intensity and/or exposure time during image acquisition. |

References

Application Notes and Protocols for Fluorescence Microscopy Using Cyanine5.5 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyanine5.5 (Cy5.5) tetrazine for fluorescence microscopy. This near-infrared (NIR) fluorescent probe is a powerful tool for bioorthogonal labeling, enabling the specific and efficient visualization of biomolecules in live cells and in vivo. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be required for specific experimental systems.

Introduction

Cyanine5.5 tetrazine is a fluorescent dye that belongs to the cyanine (B1664457) family, known for their high extinction coefficients and brightness. The tetrazine moiety allows for a highly specific and rapid bioorthogonal reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a catalyst. This makes Cy5.5 tetrazine an ideal probe for labeling and imaging specific biomolecules in complex biological environments with minimal perturbation to the system.[1][2]

The key advantages of using Cy5.5 tetrazine include its far-red emission, which minimizes background autofluorescence from biological samples, and the fluorogenic potential of the tetrazine-dye conjugate.[3][4][5] In its unbound state, the tetrazine can quench the fluorescence of the Cy5.5 dye. Upon reaction with a TCO-modified target, this quenching is relieved, leading to a significant increase in fluorescence intensity and enabling no-wash imaging protocols.

Data Presentation

The following tables summarize the key quantitative data for this compound and its application.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Source |

| Excitation Maximum (λex) | ~673-675 nm | |

| Emission Maximum (λem) | ~690-694 nm | |

| Molar Extinction Coefficient (ε) | ~211,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.21 | |

| Molecular Weight | ~767.01 g/mol |

Table 2: Kinetic Data for the Tetrazine-TCO Ligation

| Reaction | Second-Order Rate Constant (k₂) | Source |

| Tetrazine-TCO iEDDA | Up to 10⁶ M⁻¹s⁻¹ |

Experimental Protocols

Protocol 1: Live-Cell Imaging of TCO-Modified Biomolecules

This protocol describes the labeling and imaging of live cells expressing a TCO-modified protein of interest.

Materials:

-

Live cells expressing the TCO-modified protein of interest, cultured on glass-bottom dishes or chamber slides.

-

This compound stock solution (1 mM in anhydrous DMSO).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Fluorescence microscope equipped with appropriate filters for Cy5.5 (e.g., Excitation: 630-650 nm, Emission: 660-700 nm).

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.

-

Preparation of Labeling Solution: Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Labeling:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound labeling solution to the cells.

-

Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time will depend on the specific tetrazine-TCO pair and the expression level of the target protein.

-

-

Washing (Optional but Recommended for Non-Fluorogenic Probes):

-

Remove the labeling solution.

-

Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound probe and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter set for Cy5.5.

-

Acquire images using optimal exposure times to maximize signal-to-noise ratio while minimizing phototoxicity.

-

Protocol 2: In Vivo Pretargeted Imaging in a Mouse Model

This protocol outlines a pretargeting strategy for in vivo imaging using a TCO-modified antibody and this compound.

Materials:

-

Animal model (e.g., tumor-bearing mouse).

-

TCO-conjugated targeting antibody.

-

This compound.

-

Sterile PBS, pH 7.4.

-

Anhydrous DMSO.

-

In vivo imaging system with appropriate NIR filters.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Antibody Administration:

-

Administer the TCO-conjugated antibody to the mice via an appropriate route (e.g., intravenous injection). The typical dose is in the range of 1-10 mg/kg.

-

Allow the antibody to circulate and accumulate at the target site for 24-72 hours. This allows for the clearance of unbound antibody, which is crucial for reducing background signal.

-

-

This compound Administration:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in sterile PBS to the desired final concentration. The final DMSO concentration should be below 5%.

-

Administer the this compound solution to the mice, typically via intravenous injection. The optimal dose should be determined empirically.

-

-

In Vivo Imaging:

-

At various time points after the administration of this compound (e.g., 1, 4, 8, and 24 hours), anesthetize the mice.

-

Perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.5 (e.g., Excitation: ~640 nm, Emission: ~670 nm).

-

Acquire images and quantify the fluorescence intensity in the region of interest and other organs to determine the target-to-background ratio.

-

-

Ex Vivo Analysis (Optional):

-

At the end of the imaging study, euthanize the mice and harvest the tumor and major organs.

-

Image the excised organs ex vivo to confirm the in vivo findings and to quantify the biodistribution of the fluorescent probe.

-

Mandatory Visualizations

Caption: Bioorthogonal labeling pathway using this compound.

Caption: Workflow for live-cell imaging with this compound.

References

Application Notes and Protocols: Cyanine5.5 Tetrazine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyanine5.5 (Cy5.5) tetrazine in neuroscience research, offering detailed protocols for its application in advanced imaging and labeling techniques. The unique properties of the Cy5.5 fluorophore, combined with the specificity and rapid kinetics of the tetrazine bioorthogonal reaction, make it a powerful tool for visualizing and quantifying neural structures and processes with high precision.

I. Introduction to Cyanine5.5 Tetrazine Chemistry

This compound is a fluorescent probe that combines a far-red cyanine (B1664457) dye (Cy5.5) with a reactive tetrazine moiety. This combination is central to a bioorthogonal chemistry strategy known as the inverse-electron-demand Diels-Alder (iEDDA) reaction. In this reaction, the tetrazine reacts specifically and rapidly with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This "click chemistry" reaction is highly efficient and can be performed in living systems without interfering with native biological processes.[1]

A key feature of many tetrazine-dye conjugates, including Cy5.5-tetrazine, is their fluorogenic nature. The tetrazine molecule can quench the fluorescence of the nearby Cy5.5 dye. Upon reaction with a TCO-modified target, this quenching effect is relieved, leading to a significant increase in fluorescence intensity.[3] This "turn-on" mechanism provides a high signal-to-noise ratio, which is particularly advantageous for in vivo imaging.[4]

II. Applications in Neuroscience

The unique characteristics of Cy5.5 tetrazine make it suitable for a range of applications in neuroscience research, from high-resolution imaging of individual synapses to in vivo imaging of the brain.

Pre-targeted In Vivo Brain Imaging

Pre-targeted imaging is a two-step strategy that decouples the targeting of a specific molecule from the delivery of the imaging agent. This approach is particularly valuable for imaging in the brain, where the blood-brain barrier (BBB) presents a significant challenge.

Workflow:

-

Targeting: A molecule capable of crossing the BBB and binding to a specific neural target (e.g., a "brain shuttle" antibody) is functionalized with a TCO group and administered. This TCO-modified molecule is allowed to accumulate at the target site while the unbound excess is cleared from circulation.

-

Imaging: The Cy5.5-tetrazine probe is then administered. It rapidly crosses the BBB and reacts with the TCO-tagged molecules that are concentrated at the target, leading to a strong fluorescent signal at the site of interest.

This method has been successfully used for pre-targeted positron emission tomography (PET) imaging of the brain using radiolabeled tetrazines, demonstrating the feasibility of this approach for visualizing specific molecular targets in vivo.

Super-Resolution Microscopy of Neuronal Structures

The small size of the Cy5.5-tetrazine probe and the specificity of the bioorthogonal reaction make it an excellent tool for super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy. These techniques allow for the visualization of neuronal structures, such as synapses, with a resolution beyond the diffraction limit of light.

By genetically encoding a TCO-containing unnatural amino acid into a protein of interest (e.g., a synaptic receptor), researchers can specifically label these proteins with Cy5.5-tetrazine for high-resolution imaging. This approach offers minimal linkage error, providing a more accurate representation of the protein's localization compared to traditional antibody-based labeling.

III. Experimental Protocols

Protocol 1: Pre-targeted In Vivo Imaging of the Mouse Brain

This protocol is adapted from studies performing pre-targeted imaging in mouse models.

Materials:

-

TCO-conjugated targeting molecule (e.g., brain shuttle antibody)

-

Cyanine5.5-tetrazine

-

Sterile, pyrogen-free saline or PBS

-

Animal model (e.g., transgenic mouse)

-

In vivo fluorescence imaging system

Procedure:

-

Administration of TCO-conjugated Molecule:

-

Dissolve the TCO-conjugated targeting molecule in sterile saline to the desired concentration.

-

Administer the solution to the animal via intravenous (IV) injection (e.g., tail vein). A typical dose for a TCO-conjugated antibody is 20 mg/kg.

-

Allow the TCO-molecule to circulate and accumulate at the target site. The optimal time for this will depend on the pharmacokinetics of the specific molecule but can range from 24 to 72 hours.

-

-